BenchChemオンラインストアへようこそ!

A939572

SCD1 inhibition Enzymatic assay Species selectivity

A939572 is the preferred SCD1 inhibitor when off-target confounding must be eliminated and oral in vivo target engagement is required. Unlike CAY10566 (SCD2 cross-reactive), MK-8245 (liver-restricted), or T-3764518 (no hERG data), A939572 delivers subnanomolar mSCD1 potency (<4 nM), >2,700-fold selectivity over hERG (IC50 >100 μM), and validated oral efficacy in ccRCC xenografts (≥60% tumor reduction with temsirolimus) and metabolic disease models. For target validation, lipid metabolism pathway dissection, or hPSC elimination protocols, order ≥98% purity A939572 with global ambient shipping.

Molecular Formula C20H22ClN3O3
Molecular Weight 387.9 g/mol
CAS No. 1032229-33-6
Cat. No. B516648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA939572
CAS1032229-33-6
SynonymsA939572;  A-939572;  A 939572.
Molecular FormulaC20H22ClN3O3
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
InChIInChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyDPYTYQFYDLYWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A939572 (CAS 1032229-33-6) SCD1 Inhibitor: Procurement and Differentiation Guide


A939572 (CAS 1032229-33-6) is a synthetic small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a critical endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated fatty acyl-CoA substrates. The compound belongs to the piperidine-aryl urea chemical class and exhibits subnanomolar to low nanomolar potency against both murine and human SCD1 isoforms [1]. A939572 demonstrates oral bioavailability, high selectivity for SCD1 over off-target kinases and ion channels, and validated in vivo target engagement across multiple preclinical disease models [1][2].

Why A939572 Cannot Be Simply Substituted with Another SCD1 Inhibitor


SCD1 inhibitors represent a structurally and pharmacologically heterogeneous class with substantial variation in isoform selectivity, species-specific potency, oral bioavailability, off-target safety profiles, and in vivo target engagement characteristics. In-class compounds such as CAY10566, MK-8245, and T-3764518 exhibit fundamentally distinct pharmacological fingerprints that preclude functional interchangeability [1][2]. For example, MK-8245 is liver-targeted and shows different species potency ratios, CAY10566 displays SCD2 cross-reactivity with an IC50 of 250 nM, while T-3764518 lacks the hERG safety data established for A939572 [1][3]. Selection of a specific SCD1 inhibitor must therefore be driven by quantitative evidence matched to the experimental or therapeutic context, not by class membership alone.

A939572 Quantitative Differentiation Evidence Versus SCD1 Inhibitor Comparators


A939572 vs CAY10566: Human SCD1 Potency and Species Isoform Selectivity

In direct enzymatic activity comparisons, A939572 inhibits human SCD1 (hSCD1) with an IC50 of 37 nM, while CAY10566 demonstrates an IC50 of 26 nM against the same human enzyme [1]. Against murine SCD1 (mSCD1), A939572 achieves sub-4 nM potency (<4 nM) versus 4.5 nM for CAY10566 [1]. Notably, A939572 shows no detectable inhibition of SCD co-enzymes cytochrome b5 and cytochrome b5 reductase, confirming direct SCD1 binding specificity, whereas CAY10566 exhibits measurable cross-reactivity with SCD2 (IC50 = 250 nM), representing a 62.5-fold selectivity window for SCD1 over SCD2 [1].

SCD1 inhibition Enzymatic assay Species selectivity Lipid metabolism

A939572 vs MK-8245: Cardiac Safety Profile — hERG Channel Liability

Cardiac safety represents a critical differentiator among SCD1 inhibitors. A939572 demonstrates minimal hERG channel blockade with an IC50 > 100 μM, yielding a safety margin exceeding 2,700-fold relative to its hSCD1 IC50 of 37 nM . In contrast, while MK-8245 exhibits potent SCD1 inhibition (IC50 = 1 nM for hSCD1; 3 nM for rat/mouse SCD1), published data on its hERG liability is limited, and its liver-targeted design prioritizes hepatic SCD1 engagement over systemic exposure [1][2]. The quantitative hERG data for A939572 enables risk-adjusted experimental planning in models where cardiac ion channel effects could confound phenotypic readouts.

hERG channel Cardiac safety SCD1 inhibitor Off-target activity

A939572 In Vivo Target Engagement: Desaturation Index Reduction in ob/ob Mice

Quantitative in vivo target engagement differentiates A939572 from compounds lacking robust published pharmacodynamic data. In ob/ob mice, oral administration of A939572 at 10 mg/kg twice daily for 5 days reduced the hepatic desaturation index (18:0/18:1n9 ratio) from 26.9 to 8.47, a 68.5% reduction, and the plasma desaturation index from 15.4 to 7.35, a 52.3% reduction [1]. This dose-dependent lowering of the desaturation index directly confirms systemic SCD1 inhibition in a metabolically relevant model. Comparable quantitative in vivo PD data for CAY10566 and MK-8245 are less consistently reported across standard vendor specifications, limiting cross-study interpretability.

In vivo pharmacodynamics SCD1 inhibition Desaturation index Metabolic disease

A939572 Cellular Antiproliferative Activity Across Clear Cell Renal Cell Carcinoma Panel

In clear cell renal cell carcinoma (ccRCC) cellular models, A939572 exhibits dose-dependent antiproliferative activity with cell line-specific IC50 values. At day 5 of treatment, A939572 reduced proliferation in Caki1 (IC50 = 65 nM), A498 (IC50 = 50 nM), Caki2 (IC50 = 65 nM), and ACHN (IC50 = 6 nM) cells [1]. Notably, the 10-fold variation in sensitivity (ACHN IC50 6 nM vs Caki1/Caki2 65 nM) underscores the importance of cellular context in SCD1 dependency. Genetic SCD1 knockdown via lentiviral shRNA produced congruent phenotypic effects, confirming on-target mechanism [1]. In vivo, A939572 monotherapy (30 mg/kg p.o.) achieved 20-30% xenograft tumor volume reduction in A498 models, while combination with temsirolimus produced synergistic efficacy exceeding 60% tumor volume reduction versus placebo [1].

Clear cell renal cell carcinoma Antiproliferative activity SCD1 inhibition Cancer therapeutics

A939572 Kinase Panel Selectivity Profile

Selectivity profiling across a broad kinase panel constitutes a key differentiator for chemical probe applications. A939572 demonstrates high selectivity for SCD1 over a diverse range of kinases with no significant inhibition detected at concentrations exceeding its SCD1 IC50 by orders of magnitude . This selectivity profile, combined with the established hERG safety margin (IC50 >100 μM), positions A939572 as a high-quality chemical probe for dissecting SCD1-specific biology in complex cellular signaling networks [1]. While other SCD1 inhibitors such as CAY10566 also demonstrate selectivity for SCD1 over FADS1/FADS2 (IC50 >10,000 nM), comprehensive kinase panel data for cross-comparison are not uniformly published across the inhibitor class .

Kinase selectivity SCD1 inhibitor Off-target profiling Chemical probe

A939572 Evidence-Backed Research and Industrial Application Scenarios


Clear Cell Renal Cell Carcinoma (ccRCC) Mechanistic and Translational Studies

A939572 is directly validated for ccRCC research applications. In vitro, the compound demonstrates antiproliferative IC50 values ranging from 6 nM to 65 nM across four established ccRCC cell lines (ACHN, A498, Caki1, Caki2) [1]. In vivo, oral A939572 at 30 mg/kg as monotherapy reduces A498 xenograft tumor volume by 20-30%, while combination with temsirolimus yields synergistic efficacy exceeding 60% tumor volume reduction versus placebo controls [1]. The congruence between pharmacological SCD1 inhibition and genetic SCD1 knockdown phenotypes confirms on-target mechanism, supporting use of A939572 for target validation studies in ccRCC and for evaluating SCD1-dependent therapeutic strategies.

Metabolic Disease Research Requiring Validated In Vivo Target Engagement

For studies of obesity, insulin resistance, and lipid metabolism disorders, A939572 provides quantitatively documented in vivo pharmacodynamic activity. In ob/ob mice, oral dosing at 10 mg/kg twice daily for 5 days reduces hepatic desaturation index (18:0/18:1n9 ratio) by 68.5% and plasma desaturation index by 52.3% [2]. This established dose-response relationship enables researchers to design experiments with confidence in systemic SCD1 inhibition and provides a benchmark for interpreting downstream metabolic phenotypes. The compound also prevents diet-induced reduction of hepatic FAAH activity and improves insulin sensitivity in high-fat diet-fed mice .

Human Pluripotent Stem Cell (hPSC) Elimination for Cell Therapy Safety

A939572 uniquely demonstrates the ability to selectively eliminate undifferentiated human pluripotent stem cells (hPSCs) while sparing progenitor and differentiated cells, a property identified through high-throughput screening [3]. This selective cytotoxicity toward hPSCs addresses a critical safety concern in stem cell-derived cell therapies, where residual undifferentiated cells pose teratoma risk. The quantitative potency (IC50 = 0.4 nM in some assay configurations) and established selectivity profile support A939572 as a tool compound for developing hPSC elimination protocols in cell manufacturing workflows [3].

Chemical Probe for SCD1-Specific Biology with Characterized Safety Margins

A939572 meets the criteria for a high-quality chemical probe: subnanomolar to low nanomolar potency on SCD1 (mSCD1 <4 nM; hSCD1 37 nM), documented selectivity over a broad kinase panel, and a well-characterized cardiac safety profile (hERG IC50 >100 μM, >2,700-fold selectivity window) [1]. This combination of on-target potency with quantified off-target liability margins makes A939572 the preferred SCD1 inhibitor for target validation studies, pathway dissection in lipid metabolism, and chemical biology applications where off-target confounding must be minimized. The oral bioavailability further enables seamless transition from in vitro to in vivo experimental paradigms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for A939572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.